molecular formula C31H26F6N4O2 B581077 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione CAS No. 1256245-86-9

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione

Cat. No.: B581077
CAS No.: 1256245-86-9
M. Wt: 600.565
InChI Key: FWJUZWUOETZTNW-SEMUBUJISA-N
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Description

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, anilino, and quinolinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 3,5-bis(trifluoromethyl)aniline with suitable reagents to introduce the anilino group. This is followed by the formation of the quinolinyl moiety through a series of cyclization and substitution reactions. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anilino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and quinolinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives, while reduction can produce anilino derivatives.

Scientific Research Applications

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)aniline: A key intermediate in the synthesis of the target compound.

    Quinolinyl derivatives: Compounds with similar quinolinyl moieties that exhibit comparable chemical properties.

    Cyclobutene derivatives: Compounds with cyclobutene rings that share similar reactivity patterns.

Uniqueness

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h2-7,9,12-14,16-17,24-25,39-40H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUZWUOETZTNW-SEMUBUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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